molecular formula C8H20N2 B3117740 [2-(Tert-butylamino)ethyl]dimethylamine CAS No. 22687-02-1

[2-(Tert-butylamino)ethyl]dimethylamine

Cat. No.: B3117740
CAS No.: 22687-02-1
M. Wt: 144.26 g/mol
InChI Key: XGPPSKSOIFNAMM-UHFFFAOYSA-N
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Description

[2-(Tert-butylamino)ethyl]dimethylamine is an organic compound with the molecular formula C8H20N2 It is a tertiary amine, characterized by the presence of a tert-butyl group attached to the nitrogen atom

Scientific Research Applications

[2-(Tert-butylamino)ethyl]dimethylamine is utilized in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its amine functionality.

    Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of TBDMA is not specified in the search results. Its applications in materials science, organic chemistry, and pharmacology suggest that it might interact with other substances in various ways.

Safety and Hazards

TBDMA may cause irritation and infection, especially to the skin, eyes, and respiratory system. It’s recommended to use appropriate personal protective equipment, such as gloves, goggles, and masks, to avoid contact and inhalation. Although its toxicity is considered low, high concentrations or prolonged exposure could still cause irreversible harm. It may also be flammable .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Tert-butylamino)ethyl]dimethylamine typically involves the reaction of tert-butylamine with 2-chloro-N,N-dimethylethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar aprotic solvents.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Compounds with different functional groups replacing the tert-butyl group.

Comparison with Similar Compounds

  • [2-(Isopropylamino)ethyl]dimethylamine
  • [2-(Cyclohexylamino)ethyl]dimethylamine
  • [2-(Phenylamino)ethyl]dimethylamine

Comparison: Compared to its analogs, [2-(Tert-butylamino)ethyl]dimethylamine is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic properties. This can result in different reactivity and selectivity profiles, making it a valuable compound for specific applications where such characteristics are desired.

Properties

IUPAC Name

N-tert-butyl-N',N'-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-8(2,3)9-6-7-10(4)5/h9H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPPSKSOIFNAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Into a 50 mL-volume flask equipped with a stirrer, a thermometer and a dropping funnel were placed 16 g (0.22 mol) of t-butylamine, 5.0 g (35 mmol) of 2-(dimethylamino)ethyl chloride hydrochloride and 1 ml of water. And then, the mixture was reacted at 70° C. for 10 hours. After the completion of the reaction, the reaction solution was subjected to extraction with 25 ml of hexane twice, and the hexane layer was concentrated under reduced pressure. The resultant concentrate was distilled under reduced pressure (60° C., 2.4 kPa), to provide 3.0 g of 1-(t-butylamino)-2-dimethylaminoethane. (Isolation yield: 60%)
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-(t-Butylamino)ethylchloride hydrochloride (1.2 g, 7.0 mmol) is dissolved in aqueous dimethylamine solution (40% by weight, 22 mL) in a sealed tube. The mixture is heated in a 140° C. oil bath for six hours, allowed to cool to room temperature, and then is saturated with solid potassium carbonate. The mixture is extracted thrice with ethyl acetate. The combined extracts are dried over anhydrous sodium sulfate, decanted, and concentrated under reduced pressure to give N-t-butyl,N′,N′-dimethylethylenediamine as a light brown liquid (0.57 g, 56%). The crude material is carried on to the following step without further purification.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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